![molecular formula C8H8ClNO2 B184888 2-Chloro-6-methoxybenzamide CAS No. 107485-43-8](/img/structure/B184888.png)
2-Chloro-6-methoxybenzamide
Overview
Description
2-Chloro-6-methoxybenzamide is a chemical compound with the CAS Number: 107485-43-8. It has a molecular weight of 185.61 and its IUPAC name is 2-chloro-6-methoxybenzamide . It is typically used for industrial and scientific research .
Molecular Structure Analysis
The linear formula for 2-Chloro-6-methoxybenzamide is C8H8ClNO2 . Detailed molecular structure analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis
2-Chloro-6-methoxybenzamide is a white solid with a purity of 97%. It is stored at temperatures between 0-5°C . Its density is 1.288g/cm3 and it has a boiling point of 282.9ºC at 760mmHg .Scientific Research Applications
1. Pharmacokinetics and Metabolism
- Metoclopramide, a derivative of 2-Chloro-6-methoxybenzamide, has been studied for its pharmacokinetics and metabolism. Research on its various forms (like tablets, drops, and suppositories) has been conducted to understand its bioavailability and distribution in the body (Block et al., 1981).
- The transformation and excretion of metoclopramide in biological systems have also been explored, revealing various metabolites in rabbit urine, which helps in understanding the drug's behavior in the body (Arita et al., 1970).
2. Chemical and Physical Properties
- Studies on the molar refraction and polarizability of 2-Chloro-6-methoxybenzamide derivatives have been conducted to understand their chemical and physical properties. This includes examining the density and refractive index as a function of drug concentration in different solutions (Sawale et al., 2016).
3. Chemical Synthesis and Structure
- Research on the synthesis of 2-Chloro-6-methoxybenzamide metabolites and their detection in human urine contributes to our understanding of the drug's breakdown products and their identification methods (Maurich et al., 1994).
- Studies on the molecular structure of related compounds, like 2-hydroxybenzamide and 2-methoxybenzamide, have been performed using techniques like gas-phase electron diffraction. These studies provide insights into intramolecular hydrogen bonding and other structural aspects (Aarset et al., 2013).
4. Antibacterial Properties
- The antibacterial properties of 2-Chloro-6-methoxybenzamide derivatives have been explored. For example, novel Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines have shown promising antibacterial activities against various bacterial strains (Joshi et al., 2005).
5. Applications in Radiology and Imaging
- 3-Iodo-6-methoxybenzamide (123I-IBZM), a derivative of 2-Chloro-6-methoxybenzamide, has been used in radiology for studying dopamine D2 receptor distribution in the human brain using SME 810 brain tomography (Costa et al., 2004).
properties
IUPAC Name |
2-chloro-6-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESZTWSOJJJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148057 | |
Record name | Benzamide, 2-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxybenzamide | |
CAS RN |
107485-43-8 | |
Record name | Benzamide, 2-chloro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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